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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential

Melastatin 2 (TRPM2) ion channel.[1][2] This document provides detailed application notes and

protocols for the use of JNJ-28583113 in in vitro research settings. It includes information on

suppliers, purchasing, and the biophysical and cellular activities of the compound.

Experimental protocols for key assays are provided to enable researchers to effectively utilize

JNJ-28583113 in their studies.
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Property Value

IUPAC Name
ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-

tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate

Synonyms JNJ 28583113, JNJ28583113

CAS Number 2765255-93-2

Molecular Formula C₁₉H₂₁F₃N₂O₂

Molecular Weight 366.38 g/mol

Purity >98% (supplier dependent)

Appearance To be determined (likely a solid)

Solubility Soluble in DMSO

Supplier and Purchasing Information
JNJ-28583113 is available from various chemical suppliers for research purposes. The

following is a non-exhaustive list of potential suppliers. Pricing and availability are subject to

change.

Supplier Catalog Number Purity
Available
Quantities

MedKoo Biosciences 128399 >98%
10mg, 25mg, 50mg,

100mg

MedChemExpress HY-149143 98.82% Varies

Selleck Chemicals S0000 98.66% Varies

AbMole BioScience M9133 >98% Varies

InvivoChem V70155 ≥98% Varies

Tebubio P01261943 Not specified

1mg, 5mg, 10mg,

25mg, 50mg, 100mg,

200mg
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Note: This product is for research use only and not for human or veterinary use.

Storage and Stability
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is

recommended to prepare and use solutions on the same day. If stock solutions must be

prepared in advance, store them in aliquots in tightly sealed vials at -20°C. Before use, allow

the product to equilibrate to room temperature for at least 1 hour.

Biological Activity and Mechanism of Action
JNJ-28583113 is a potent antagonist of the TRPM2 ion channel, which is a non-selective

cation channel activated by intracellular ADP-ribose and reactive oxygen species (ROS).[4][5]

By blocking TRPM2, JNJ-28583113 inhibits the influx of Ca²⁺ into the cell, thereby modulating

downstream signaling pathways.[1][2]

In Vitro Activity
JNJ-28583113 has been shown to exhibit the following in vitro activities:

Inhibition of TRPM2: It potently blocks TRPM2 channels from various species.[6][7]

Neuroprotection: It protects cells from oxidative stress-induced cell death and morphological

changes.[4][5][6]

Anti-inflammatory Effects: It suppresses the release of cytokines from microglia in response

to pro-inflammatory stimuli.[4][5][6]

Modulation of GSK3 Phosphorylation: Inhibition of TRPM2 by JNJ-28583113 leads to the

phosphorylation of GSK3α and GSK3β subunits.[1][4][5]

In Vivo Activity
JNJ-28583113 is brain-penetrant, making it suitable for central nervous system (CNS) studies.

[7] However, it is rapidly metabolized in vivo, which may limit its suitability for systemic dosing

without further optimization.[4][5]
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Potency (IC₅₀)
Species IC₅₀ (nM)

Human 126

Chimpanzee 100

Rat 25

Data sourced from MedChemExpress and InvivoChem.[6][7]

Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by JNJ-28583113.
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JNJ-28583113 inhibits TRPM2-mediated Ca²⁺ influx.

Experimental Protocols
The following are detailed protocols for key experiments involving JNJ-28583113. These are

representative protocols and may require optimization for specific cell types and experimental

conditions.

TRPM2-Mediated Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of JNJ-28583113 on TRPM2-

mediated calcium influx using a fluorescent plate reader.

Materials:

hTRPM2-expressing cells (e.g., hTRPM2-HEK)

Cell culture medium

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Calcium-4 dye (or equivalent calcium indicator)

JNJ-28583113

DMSO

Hydrogen peroxide (H₂O₂)

96-well or 384-well black, clear-bottom plates

Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra®)

Protocol:

Cell Plating: Seed hTRPM2-expressing cells in a 96-well or 384-well plate at a density that

will result in a confluent monolayer on the day of the assay. Culture overnight.
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Compound Preparation: Prepare a 10 mM stock solution of JNJ-28583113 in DMSO. Create

a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

Dye Loading: On the day of the assay, remove the culture medium and wash the cells once

with assay buffer. Add the Calcium-4 dye solution (prepared according to the manufacturer's

instructions in assay buffer) to each well.

Compound Incubation: Add the diluted JNJ-28583113 or vehicle (DMSO) to the respective

wells. Incubate the plate for 30 minutes at 37°C.

Calcium Influx Measurement: Place the plate in the fluorescent plate reader. After

establishing a baseline fluorescence reading, add H₂O₂ (e.g., final concentration of 300 µM)

to stimulate TRPM2-mediated calcium influx.[1]

Data Analysis: Monitor the change in fluorescence over time. The peak fluorescence

response is proportional to the intracellular calcium concentration. Calculate the percent

inhibition of the H₂O₂ response by JNJ-28583113 and determine the IC₅₀ value.
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Workflow for the TRPM2 Calcium Influx Assay.

Oxidative Stress-Induced Cell Death Assay
This protocol assesses the protective effect of JNJ-28583113 against cell death induced by

oxidative stress.

Materials:

hTRPM2-expressing cells (e.g., hTRPM2-HEK or HeLa cells)

Cell culture medium
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JNJ-28583113

DMSO

Hydrogen peroxide (H₂O₂)

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide and Hoechst stain)

Multi-well plates

Plate reader or fluorescence microscope

Protocol:

Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

Compound Pre-treatment: Treat the cells with various concentrations of JNJ-28583113 (e.g.,

1 µM, 3 µM, 10 µM) or vehicle for 1 hour.[1]

Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium at a concentration known

to induce cell death (e.g., up to 1 mM).[1][6]

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

Cell Viability Assessment: Measure cell viability using a chosen method. For example, if

using a luminescent assay like CellTiter-Glo®, follow the manufacturer's protocol to measure

ATP levels as an indicator of cell viability.

Data Analysis: Normalize the viability of treated cells to the vehicle-treated, non-H₂O₂

control. Determine the extent of protection conferred by JNJ-28583113.

Western Blot for GSK3α/β Phosphorylation
This protocol details the analysis of GSK3α and GSK3β phosphorylation in response to TRPM2

inhibition by JNJ-28583113.

Materials:

hTRPM2-expressing cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://qcbr.queens.org/wp-content/uploads/2023/03/Fourgeaud-2019.pdf
https://qcbr.queens.org/wp-content/uploads/2023/03/Fourgeaud-2019.pdf
https://www.medchemexpress.com/jnj-28583113.html
https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/product/b10857160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell culture medium

JNJ-28583113

DMSO

Hydrogen peroxide (H₂O₂)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-GSK3α/β, anti-total-GSK3β)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment: Plate cells and allow them to adhere. Treat cells with JNJ-28583113 (e.g.,

10 µM) for 30 minutes, followed by stimulation with H₂O₂ (e.g., 300 µM) for 10 minutes to

dephosphorylate GSK3.[6][7]

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-

GSK3β) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature. After further washing, apply

the chemiluminescent substrate and visualize the protein bands using an imaging system.

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and

re-probed with an antibody against total GSK3β.

Data Analysis: Quantify the band intensities and normalize the phosphorylated GSK3β signal

to the total GSK3β signal.

Microglial Cytokine Release Assay
This protocol is for measuring the effect of JNJ-28583113 on the release of pro-inflammatory

cytokines from microglia.

Materials:

Primary microglia or a microglial cell line

Cell culture medium

JNJ-28583113

DMSO

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., TNF-α, IL-6)

Multi-well cell culture plates

Protocol:

Cell Plating: Plate microglia in a multi-well plate and allow them to rest.
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Compound Pre-treatment: Pre-treat the microglia with JNJ-28583113 at desired

concentrations for 1 hour.

Stimulation: Add a pro-inflammatory stimulus such as LPS to the wells to induce cytokine

production.

Incubation: Incubate the cells for a suitable time to allow for cytokine release (e.g., 24 hours).

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

Cytokine Measurement: Measure the concentration of the desired cytokines in the

supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's

instructions.

Data Analysis: Compare the cytokine levels in the JNJ-28583113-treated groups to the

vehicle-treated, stimulated control to determine the inhibitory effect.

Disclaimer
The information provided in this document is for research and informational purposes only. The

experimental protocols are intended as a guide and may require optimization. Please refer to

the original publications and supplier datasheets for more detailed information. All products

mentioned should be handled by trained professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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